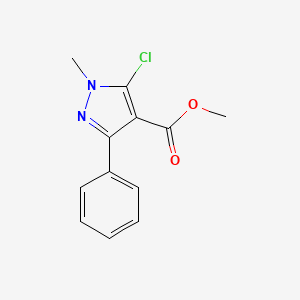

methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSVJGAWCBFHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions . This reaction typically involves the use of a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives often exhibit distinct properties based on substituent variations. Below is a detailed comparison of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with analogous compounds.

Structural Analogs and Substituent Effects

Key Observations :

- Position 4 Modifications: The methyl ester in the target compound offers stability against nucleophilic attack compared to aldehyde or imino groups, which are more reactive .

- Aryl Substituents : The phenyl group at position 3 enhances π-π stacking interactions, whereas fluorinated or sulfanyl-substituted analogs (e.g., ) exhibit altered electronic profiles and bioavailability.

- Chlorine vs. Other Halogens : Chlorine at position 5 provides moderate electronegativity and steric bulk, whereas fluorine (as in ) increases polarity but reduces steric hindrance.

Crystallographic and Intermolecular Interactions

- The target compound’s crystal packing is likely influenced by weak C–H···π interactions, similar to 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks classical hydrogen bonds but stabilizes via non-covalent interactions .

Data Table: Comparative Analysis of Pyrazole Derivatives

Biological Activity

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 191419-14-4) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 236.67 g/mol. It is characterized by a melting point range of 176–177 °C and is typically found in solid form .

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related pyrazole compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. Specific derivatives have displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Antiparasitic Activity

The compound's structural analogs have been tested for antiparasitic activity, particularly against protozoan parasites. The introduction of specific substituents in the pyrazole ring has been linked to enhanced potency, with some derivatives achieving EC50 values as low as 0.025 μM against target parasites .

The biological activities of this compound are largely attributed to its ability to modulate enzymatic pathways involved in inflammation and microbial resistance. The compound acts by:

- Inhibiting COX enzymes , leading to reduced prostaglandin synthesis and subsequent inflammation.

- Interfering with microbial cell wall synthesis , thereby exerting antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

A comparative study assessed the anti-inflammatory effects of this compound against standard anti-inflammatory drugs. The compound exhibited an IC50 value of 0.01 μM for COX-2 inhibition, indicating superior potency compared to traditional NSAIDs .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.